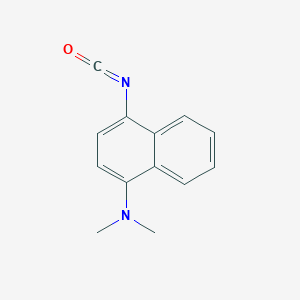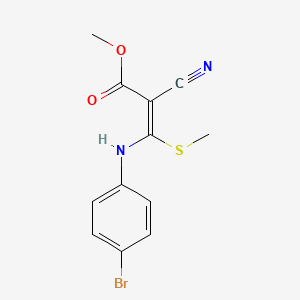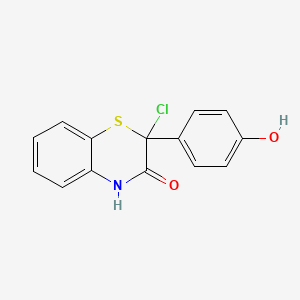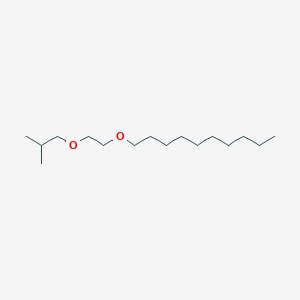![molecular formula C11H13NOS B14335358 N-Methyl-2-[(phenylsulfanyl)methyl]prop-2-enamide CAS No. 105970-67-0](/img/structure/B14335358.png)
N-Methyl-2-[(phenylsulfanyl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-2-[(phenylsulfanyl)methyl]prop-2-enamide is an organic compound with a unique structure that includes a phenylsulfanyl group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-[(phenylsulfanyl)methyl]prop-2-enamide typically involves the reaction of N-methylprop-2-enamide with a phenylsulfanyl methylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-[(phenylsulfanyl)methyl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler amide structure.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: N-Methylprop-2-enamide.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-Methyl-2-[(phenylsulfanyl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-Methoxy-N-methyl-2-(phenylsulfanyl)acetamide
- N-Methyl-2-(phenylsulfanyl)acetamide
- N-Methyl-2-(phenylsulfonyl)acetamide
Uniqueness
N-Methyl-2-[(phenylsulfanyl)methyl]prop-2-enamide is unique due to its prop-2-enamide backbone, which provides distinct reactivity and stability compared to similar compounds
Properties
| 105970-67-0 | |
Molecular Formula |
C11H13NOS |
Molecular Weight |
207.29 g/mol |
IUPAC Name |
N-methyl-2-(phenylsulfanylmethyl)prop-2-enamide |
InChI |
InChI=1S/C11H13NOS/c1-9(11(13)12-2)8-14-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3,(H,12,13) |
InChI Key |
HJDCXBDRGUOABN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(=C)CSC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-Benzylideneamino]-N-hydroxybenzamide](/img/structure/B14335285.png)

![2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid](/img/structure/B14335297.png)
acetonitrile](/img/structure/B14335301.png)


![Benzene, 1,1'-[(3-methylbutylidene)bis(thio)]bis-](/img/structure/B14335318.png)




